tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate
Description
tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate is a synthetic compound featuring a pyrazole core substituted with a tetrahydropyran-2-ylmethyl group at the 1-position. The pyrazole ring is further functionalized via a carbamoyl ethyl linker to a tert-butyl carbamate group. The oxan-2-yl (tetrahydropyranyl) group may enhance solubility and metabolic stability compared to simpler alkyl substituents .
Properties
IUPAC Name |
tert-butyl N-[1-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4/c1-12(19-16(23)25-17(2,3)4)15(22)20-13-9-18-21(10-13)11-14-7-5-6-8-24-14/h9-10,12,14H,5-8,11H2,1-4H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXOTIDOIUZAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)CC2CCCCO2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex organic molecule, and its specific targets would depend on its chemical structure and properties
Mode of Action
Based on its structure, it can be inferred that it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target. The exact changes resulting from these interactions would depend on the nature of the target and the specific context in which the compound is acting.
Biochemical Pathways
Given its complex structure, it could potentially interact with multiple pathways, leading to a range of downstream effects
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body
Result of Action
These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biological Activity
Tert-butyl N-[1-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)ethyl]carbamate is a synthetic organic compound notable for its complex structure, which includes a tert-butyl group, a carbamate moiety, and a pyrazole derivative. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Molecular Structure
The molecular formula of this compound is . The structure features a tert-butyl group attached to a carbamate that is further linked to a pyrazole ring.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 282.34 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under acidic conditions |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is hypothesized to exhibit enzyme inhibition and receptor binding activities, making it a candidate for further pharmacological studies.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound have shown promising results in inhibiting various enzymes. For example, studies on related pyrazole derivatives have demonstrated their efficacy in inhibiting bacterial enzymes, which could lead to antibacterial applications .
Antibacterial Activity
A study evaluated the antibacterial properties of similar carbamate derivatives against several bacterial strains, including E. coli and P. aeruginosa. The results indicated significant antibacterial activity, with some compounds exhibiting low toxicity levels as determined by the Artemia salina assay .
Anticancer Potential
Another research effort focused on the anticancer potential of pyrazole derivatives, where compounds were tested for cytotoxicity against various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through specific signaling pathways .
Binding Affinity Studies
Binding affinity studies have been conducted to assess how well this compound interacts with target enzymes. These studies typically involve radiolabeled ligands and can provide insights into the compound's potential as a therapeutic agent.
Toxicity Assessments
Toxicity assessments are crucial for evaluating the safety profile of any new compound. Initial assessments indicate that while some derivatives may exhibit harmful effects at high concentrations, the specific compound has shown relatively low toxicity in preliminary assays .
Comparison with Similar Compounds
Tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
- Key Differences :
- Substituent on pyrazole: Methyl group instead of oxan-2-ylmethyl.
- Linker: Prop-2-yn-1-yl (propargyl) chain vs. carbamoyl ethyl.
- Methyl substitution may reduce steric hindrance but increase susceptibility to oxidative metabolism compared to the oxan-2-yl group.
tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
- Key Differences :
- Heterocycle: 1,2,3-triazole instead of pyrazole.
- Substituent: Pyrrolidin-3-yl group.
- Pyrrolidine substituent introduces basicity, which may affect solubility and membrane permeability .
tert-butyl N-(3-hydroxybutyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]carbamate
- Key Differences :
- Dual substituents: 3-hydroxybutyl and methylpyrazole groups on the carbamate nitrogen.
- Steric hindrance from dual substituents may limit conformational flexibility .
tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate
- Key Differences :
- Oxan-4-yl (tetrahydropyran-4-yl) group instead of oxan-2-yl.
- Ketone functionality in the linker.
- Implications :
- Stereochemistry (R-configuration) and ketone group may influence chiral recognition in biological systems.
- Oxan-4-yl substituent could alter solubility and steric interactions compared to oxan-2-yl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
